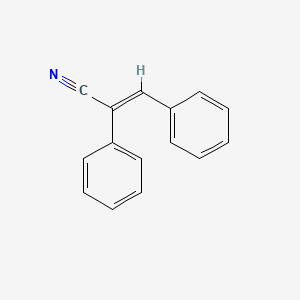

2,3-Diphenylacrylonitrile

描述

Significance and Research Context of 2,3-Diphenylacrylonitrile (B103495) within Organic Chemistry

This compound, also known by synonyms such as α-cyanostilbene, is a crystalline solid at room temperature. Current time information in Bangalore, IN. Its structure, which incorporates a conjugated system involving the phenyl rings and the carbon-carbon double bond, is responsible for its unique electronic and photophysical properties. Current time information in Bangalore, IN. This conjugation makes it a subject of interest for studies in optoelectronics. Current time information in Bangalore, IN.

The chemical reactivity of this compound is largely dictated by its two primary functional groups: the nitrile group (-C≡N) and the alkene double bond. The nitrile group can undergo various transformations, including hydrolysis to carboxylic acids or reduction to amines, making it a valuable precursor in multi-step syntheses. The double bond allows for addition reactions and polymerization. Current time information in Bangalore, IN.

A common and effective method for synthesizing this compound and its derivatives is the Knoevenagel condensation. nih.govwikipedia.org This reaction typically involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as phenylacetonitrile (B145931) (or its derivatives), with a carbonyl compound like benzaldehyde (B42025). nih.govnih.gov The versatility of the Knoevenagel condensation allows for the creation of a wide array of substituted this compound analogs by varying the starting materials. nih.govresearchgate.netdntb.gov.ua This synthetic accessibility has cemented its role as a key building block in the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2510-95-4 chemicalbook.com |

| Molecular Formula | C₁₅H₁₁N chemicalbook.com |

| Molecular Weight | 205.26 g/mol chemicalbook.com |

| Appearance | White to off-white solid chemicalbook.com |

| Melting Point | 85-87 °C chemicalbook.com |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695) and acetone. Current time information in Bangalore, IN. |

| Boiling Point | ~333.93°C (estimate) chemicalbook.com |

| Density | ~1.1155 g/cm³ (estimate) chemicalbook.com |

Evolution of Research Trajectories for Acrylonitrile (B1666552) Derivatives in Synthetic and Material Science Fields

The broader family of acrylonitrile derivatives has seen a remarkable evolution in its research focus. Initially recognized for the monomer acrylonitrile's critical role in the polymer industry since the 1940s, these compounds have become foundational materials for a vast array of products. free.fracs.org Acrylonitrile is a key component in the production of commercially important polymers such as polyacrylonitrile (B21495) (PAN), used in acrylic fibers, as well as acrylonitrile-butadiene-styrene (ABS) and styrene-acrylonitrile (SAN) resins, which are valued for their toughness and rigidity. free.frwikipedia.orgresearchgate.netmdpi.com The development of the Sohio process in the late 1950s, an efficient method for acrylonitrile production from propylene, dramatically lowered its cost and spurred massive growth in these material applications. acs.orgacs.org

In recent decades, research has expanded beyond these traditional polymers to explore more specialized and functional acrylonitrile derivatives. A significant area of modern research is in the field of materials with unique photophysical properties. Specifically, certain derivatives of diphenylacrylonitrile have been identified as luminogens exhibiting aggregation-induced emission (AIE). acs.orgwiley.com Unlike traditional fluorescent molecules that often suffer from quenching (loss of emission) in the aggregated or solid state, AIE-active molecules become highly emissive when aggregated. acs.org This "turn-on" fluorescence makes them highly valuable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. acs.orgresearchgate.net The twisted molecular structure of many AIE-active diphenylacrylonitrile derivatives restricts intramolecular rotations in the aggregate state, which inhibits non-radiative decay pathways and promotes light emission. acs.org

Furthermore, the versatility of the acrylonitrile scaffold has been leveraged to create materials for other advanced applications. For instance, triphenylene (B110318) derivatives incorporating diphenylacrylonitrile units have been investigated for their potential as columnar liquid crystals that also possess AIE properties. rsc.org The unique combination of self-organizing liquid crystalline behavior and solid-state emission opens possibilities for new types of display and sensor technologies. Researchers are also exploring acrylonitrile-based copolymers for use in optoelectronics, such as in the fabrication of polymeric optical waveguides. troindia.inscilit.comscilit.com The ability to fine-tune the electronic and optical properties of these materials through synthetic modification of the acrylonitrile core continues to drive innovation in material science.

Structure

3D Structure

属性

IUPAC Name |

(E)-2,3-diphenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11H/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOKYTYWXOYPOX-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062478 | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-95-4 | |

| Record name | Benzeneacetonitrile, alpha-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Diphenylacrylonitrile and Its Analogues

Classical and Contemporary Approaches to the Synthesis of 2,3-Diphenylacrylonitrile (B103495)

The synthesis of the basic this compound structure relies on well-established organic reactions, which have been refined for efficiency and stereoselectivity.

The Knoevenagel condensation is a cornerstone for the synthesis of this compound, particularly for obtaining the (Z)-isomer. nih.govresearchgate.net This reaction is a modification of the aldol (B89426) condensation and involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org In the context of this compound synthesis, the reaction typically involves the condensation of benzyl (B1604629) cyanide (phenylacetonitrile) or its derivatives with a substituted benzaldehyde (B42025). nih.govresearchgate.net

The mechanism proceeds via the deprotonation of the active methylene (B1212753) group of benzyl cyanide by a weak base, such as piperidine, to form a stabilized carbanion. purechemistry.orgresearchgate.net This nucleophile then attacks the carbonyl carbon of the benzaldehyde. The subsequent intermediate readily undergoes dehydration to yield the α,β-unsaturated product, this compound. The use of a weak base is crucial to prevent the self-condensation of the aldehyde. wikipedia.org The reaction generally affords good yields of the desired product. nih.govresearchgate.net

Table 1: Knoevenagel Condensation for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|---|---|---|---|

| Benzyl Cyanide | Substituted Benzaldehydes | Piperidine | Ethanol (B145695) | (Z)-2,3-diphenylacrylonitrile analogues |

Data sourced from multiple studies describing generalized Knoevenagel reactions for this compound class. nih.govresearchgate.netwikipedia.org

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming the carbon-carbon bonds necessary for the this compound scaffold. libretexts.orgnih.gov These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer mild reaction conditions and high functional group tolerance. nobelprize.org

Two prominent examples applicable here are the Suzuki and Heck reactions.

Suzuki Reaction: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. nobelprize.org A potential pathway to a this compound scaffold could involve coupling an arylboronic acid with a halogenated phenylacrylonitrile derivative. The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetallation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.org To form a this compound scaffold, one could envision reacting a halogenated styrene (B11656) derivative with acrylonitrile (B1666552) or reacting an aryl halide with 2-phenylacrylonitrile (B1297842). The reaction forms a new C-C bond between the aryl halide and the alkene. masterorganicchemistry.com

These cross-coupling methods are particularly valuable for creating more complex and functionalized derivatives that may not be accessible through direct condensation routes. researchgate.net

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry where an enolate ion reacts with a carbonyl compound to form a β-hydroxy ketone or aldehyde. magritek.comlibretexts.org The Knoevenagel condensation, a primary method for synthesizing this compound, is considered a specific variant of the broader aldol condensation family. wikipedia.orgsrmist.edu.in

In this variant, the nucleophilic enolate is generated from a compound with a particularly acidic methylene group, such as benzyl cyanide, where the cyano group acts as a powerful electron-withdrawing group. The reaction proceeds through an initial aldol-type addition, but the resulting β-hydroxy intermediate spontaneously eliminates a molecule of water, driven by the formation of a stable conjugated system. libretexts.org Therefore, the route to diphenylacrylonitrile-bearing systems is most accurately described as a Knoevenagel condensation, which mechanistically follows an aldol addition-elimination pathway. srmist.edu.in

Palladium-Catalyzed Cross-Coupling Reactions in the Construction of this compound Scaffolds

Directed Synthesis of Halogenated this compound Derivatives

The synthesis of halogenated this compound derivatives is of significant interest for modulating the electronic properties of the molecule and for providing a chemical handle for further functionalization, such as in cross-coupling reactions. These compounds are typically prepared using the Knoevenagel condensation. nih.govresearchgate.net

The strategy involves reacting a suitably substituted phenylacetonitrile (B145931) with a halogen-bearing benzaldehyde, or vice versa. For example, a series of 3-(4-halogen-phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile derivatives were synthesized, including those with fluoro, chloro, and bromo substituents at the para-position of one phenyl ring. nih.govdntb.gov.ua Similarly, 2-(4-Bromophenyl)-3,3-diphenylacrylonitrile (B8371703) has been synthesized via the Knoevenagel condensation of 4-bromophenylacetonitrile (B126402) and benzophenone. guidechem.com These reactions provide a direct and efficient route to these important halogenated intermediates. nih.gov

Table 2: Examples of Synthesized Halogenated this compound Derivatives

| Compound Name | Synthesis Method | Reference |

|---|---|---|

| 3-(4-fluorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Knoevenagel Condensation | nih.gov |

| 3-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Knoevenagel Condensation | nih.gov |

| 3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Knoevenagel Condensation | nih.gov |

| 2-(4-bromophenyl)-3,3-diphenylacrylonitrile | Knoevenagel Condensation | guidechem.comiucr.org |

Advanced Derivatization Strategies for Functionalized this compound Analogues

Derivatization of the this compound core allows for the introduction of diverse functional groups, leading to materials with tailored properties. nih.gov

A notable example of advanced derivatization is the synthesis of pyrene-based this compound compounds, which are of interest for their potential photophysical properties like aggregation-induced emission (AIE). iucr.orgnih.gov

A specific compound, 2-[4-(1-pyrenyl)phenyl]-3,3-diphenylacrylonitrile, was synthesized using a palladium-catalyzed Suzuki cross-coupling reaction. iucr.org This synthesis demonstrates a powerful two-step strategy: first, a halogenated building block is created, followed by a cross-coupling reaction to attach the complex polycyclic aromatic hydrocarbon.

Table 3: Suzuki Coupling for Pyrene-Based this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-(4-bromophenyl)-3,3-diphenylacrylonitrile | 1-Pyrenylboronic acid | Palladium Catalyst | 2-[4-(1-pyrenyl)phenyl]-3,3-diphenylacrylonitrile | iucr.org |

This approach highlights the modularity of modern synthetic chemistry, allowing for the construction of complex molecular architectures from simpler, readily accessible precursors. iucr.org

Preparation of Triphenylene (B110318) Derivatives Incorporating this compound Moieties

The synthesis of novel triphenylene derivatives functionalized with one, two, or three this compound (DPAN) units has been successfully achieved. rsc.orgresearchgate.net These syntheses are of interest for creating materials with unique mesomorphic and fluorescence properties, such as columnar liquid crystals. rsc.orgresearchgate.net The general synthetic strategy involves a key condensation reaction.

The process commences with the preparation of a diphenylacrylonitrile derivative bearing a hydroxyl group. This is typically achieved through the condensation of 4-hydroxyphenylacetonitrile with benzaldehyde in a basic ethanol system. researchgate.netdoi.org The resulting hydroxyl-functionalized DPAN is then reacted with a triphenylene precursor that has been modified to carry aldehyde groups. For instance, mono-, di-, and tri-aldehyde functionalized triphenylene precursors can be prepared and subsequently condensed with a triphenylene hydrazide derivative. researchgate.net This condensation step yields the final triphenylene derivatives incorporating the DPAN moieties. researchgate.net The yields for these novel triphenylene derivatives with one, two, or three DPAN groups attached to the side chain are reported to be in the range of 75–83%. rsc.orgresearchgate.netrsc.org

The structure of these complex molecules is confirmed through various analytical techniques. For example, a single peak at approximately 164 ppm in the NMR spectrum can confirm the presence of the triphenylene unit. researchgate.net The introduction of DPAN units influences the liquid crystalline properties of the triphenylene core. Derivatives with one or two DPAN groups have been shown to exhibit ordered hexagonal columnar mesophases. rsc.orgresearchgate.net

A related synthetic approach has been used to create a novel perylene (B46583) liquid crystal incorporating DPAN groups. doi.org In this synthesis, a diphenylacrylonitrile derivative was prepared by condensing 4-hydroxyphenylacetonitrile with benzaldehyde. doi.org This was then reacted with a 1,7-dibrominated perylene bisimide derivative in a K₂CO₃/DMF system to yield the final product. doi.org Similarly, a diphenylacrylonitrile-porphyrin derivative has also been synthesized, which demonstrates the versatility of using DPAN as a building block for complex photoactive molecules. bohrium.com

Table 1: Synthesis of Triphenylene Derivatives with this compound Moieties

| Number of DPAN Groups | Yield (%) | Observed Mesophase | Reference |

|---|---|---|---|

| One | 75-83 | Hexagonal Columnar | rsc.org, researchgate.net |

| Two | 75-83 | Hexagonal Columnar | rsc.org, researchgate.net |

| Three | 75-83 | Not specified | rsc.org, researchgate.net |

Alkylation Reactions Involving this compound as a Key Intermediate

The generally accepted mechanism involves several sequential steps:

Alcohol Oxidation: The catalyst first facilitates the oxidation or dehydrogenation of the primary alcohol (e.g., benzyl alcohol) to its corresponding aldehyde (e.g., benzaldehyde). csic.es

Knoevenagel Condensation: In the presence of a base, the starting nitrile (e.g., phenylacetonitrile) is deprotonated, forming a nucleophile. csic.es This nucleophile then attacks the newly formed aldehyde in a Knoevenagel-type condensation to produce the α,β-unsaturated nitrile intermediate, this compound. nsf.govcsic.es For instance, the condensation of benzaldehyde and phenylacetonitrile can afford this compound in an 86% yield under optimized conditions. nsf.gov

Transfer Hydrogenation: The final step is the hydrogenation of the C=C double bond in the this compound intermediate. nih.gov The hydrogen for this step is typically sourced from the initial alcohol dehydrogenation step, in a process known as transfer hydrogenation. nih.govcsic.es This reduction yields the final saturated alkylated product, 2,3-diphenylpropionitrile. nih.govcsic.es

Various catalytic systems have been developed for this transformation. A well-defined molecular cobalt catalyst, in conjunction with a base like potassium hydroxide (B78521) (KOH), has been shown to be effective. nsf.govnsf.gov Mechanistic studies with this system indicate that the base plays a crucial role in the hydrogenation of the acrylonitrile intermediate via a Meerwein-Ponndorf-Verley (MPV) pathway. nsf.gov Bifunctional solid catalysts, such as palladium supported on magnesium oxide (Pd-MgO), are also efficient, with the metal site catalyzing the oxidation/hydrogenation steps and the basic support facilitating the condensation. csic.es

Table 2: Catalytic Systems for α-Alkylation of Phenylacetonitrile with Benzyl Alcohol via a this compound Intermediate

| Catalyst System | Base | Final Product | Key Findings | Reference |

|---|---|---|---|---|

| Molecular Cobalt Complex | KOH | 2,3-Diphenylpropionitrile | Base loading is critical for selectivity; higher base concentration favors the final saturated product. | nsf.gov, nsf.gov |

| Pd-MgO | MgO (support) | 2,3-Diphenylpropionitrile | A cascade reaction where this compound is a transient product. | csic.es |

| Zn–N₄–C | NaNH₂ | 2,3-Diphenylpropionitrile | Transfer hydrogenation of the intermediate is the rate-determining step. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Diphenylacrylonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2,3-Diphenylacrylonitrile (B103495) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton (¹H) NMR spectroscopy detects the signals from hydrogen nuclei, with their chemical shift (δ) values indicating their electronic environment. In this compound, the protons are located on the two phenyl rings and the vinylic carbon.

The aromatic protons on the two phenyl rings are subject to deshielding effects from the ring current and the neighboring unsaturated groups (C=C and C≡N). libretexts.orgucl.ac.uk Consequently, they are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. libretexts.org Due to the free rotation of the phenyl groups and the complex spin-spin coupling between adjacent protons, these signals often appear as overlapping multiplets. rsc.org The single vinylic proton is also situated in a highly deshielded environment, and its signal is expected within the aromatic region. Protons on carbons adjacent to a nitrile group typically absorb in the 2-3 ppm range, but in this case, the additional influence of the phenyl groups and the double bond shifts this signal further downfield. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar structural motifs.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (C₆H₅) | 7.20 - 7.80 | Multiplet (m) |

| Vinylic Proton (=CH) | 7.00 - 7.50 | Singlet (s) or fine multiplet |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. oregonstate.edu For this compound, distinct signals are anticipated for the nitrile carbon, the two vinylic carbons, and the carbons of the phenyl rings.

The carbon atom of the nitrile group (C≡N) characteristically appears in a unique region of the spectrum, generally between 115 and 120 ppm. libretexts.orgoregonstate.edu The carbons of the two phenyl rings and the two sp²-hybridized carbons of the alkene moiety resonate in the aromatic/alkene region, typically from 120 to 150 ppm. libretexts.org The quaternary carbons—the two vinylic carbons and the two carbons of the phenyl rings directly attached to the double bond—are expected to have lower intensities compared to the protonated carbons. The specific chemical shifts are influenced by the electronic effects of the neighboring substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar structural motifs.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Nitrile Carbon (C≡N) | 115 - 120 |

| Aromatic & Vinylic Carbons (C₆H₅, C=C) | 125 - 145 |

| Quaternary Carbons (ipso-phenyl, vinylic) | 130 - 150 |

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) spectroscopy offers crucial insights into the structure and dynamics of compounds in the condensed or solid phase. preprints.org This technique is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

In the solid state, molecular motions are restricted, leading to significant broadening of NMR signals due to anisotropic interactions like dipolar coupling and chemical shift anisotropy. preprints.org Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to mitigate these effects and achieve higher resolution spectra. preprints.org For a compound like this compound, ssNMR could be used to:

Identify the number of crystallographically distinct molecules in the unit cell.

Characterize different polymorphic forms.

Probe intermolecular interactions and molecular packing in the crystal lattice. acs.org

Analyze the local mobility of the phenyl rings and other molecular fragments. researchgate.net

Studies on related nitrile-containing materials demonstrate the power of ssNMR in characterizing both intramolecular structure and intermolecular organization in the solid phase. researchgate.netkpi.ua

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations of Chemical Environments

Vibrational Spectroscopy for this compound Structural Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. vscht.cz These methods are highly effective for identifying functional groups, as different types of chemical bonds vibrate at characteristic frequencies when they absorb energy. vscht.czvscht.cz

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that acts as a molecular fingerprint. For this compound, several key absorptions are expected:

Nitrile (C≡N) Stretch: This is one of the most characteristic peaks. The C≡N triple bond gives rise to a sharp, intense absorption band in the range of 2210-2240 cm⁻¹. nih.govresearchgate.net

C-H Stretches: Aromatic and vinylic C-H stretching vibrations are typically observed at wavenumbers just above 3000 cm⁻¹. vscht.cz In contrast, aliphatic C-H stretches appear just below 3000 cm⁻¹. The presence of peaks only above this 3000 cm⁻¹ threshold confirms the unsaturated nature of the molecule.

C=C Stretches: The stretching of the carbon-carbon double bonds in the aromatic rings results in several "ring mode" absorptions, typically in the 1450-1600 cm⁻¹ region. spectroscopyonline.com The vibration of the alkene C=C bond is also expected in this region, often around 1620-1640 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the hydrogens on the substituted phenyl rings produce strong bands in the "fingerprint region" (below 1000 cm⁻¹), which can give clues about the substitution pattern.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2210 - 2240 | Sharp, Strong |

| Aromatic/Vinylic C-H | C-H Stretch | 3000 - 3100 | Medium to Sharp |

| Alkene | C=C Stretch | ~1625 | Medium |

| Aromatic Ring | C=C Ring Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H | C-H Bend (Out-of-plane) | 690 - 900 | Strong |

Raman spectroscopy is a light-scattering technique that provides vibrational information complementary to FT-IR. libretexts.org While FT-IR measures absorption, Raman detects changes in the polarizability of a bond during vibration. renishaw.com A key rule of thumb is that symmetric, non-polar bonds tend to produce strong Raman signals, whereas polar bonds give rise to strong IR absorptions.

For this compound, the most prominent features in the Raman spectrum are expected to be:

Nitrile (C≡N) Stretch: The C≡N bond is highly polarizable and thus gives a very strong and sharp signal in the Raman spectrum, typically around 2210-2240 cm⁻¹.

Alkene (C=C) Stretch: The C=C double bond is also very Raman-active, producing a strong band near 1625 cm⁻¹.

Aromatic Ring Modes: The symmetric "ring breathing" mode of the phenyl rings, where the ring expands and contracts symmetrically, gives an intense Raman signal around 1000 cm⁻¹. Other ring stretching modes are also visible. renishaw.com

The complementary nature of FT-IR and Raman spectroscopy allows for a more complete and confident assignment of the vibrational modes of this compound, confirming the presence and electronic environment of its key functional groups. preprints.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3,3-Triphenylacrylonitrile |

| 3,3-Diphenylacrylonitrile (B57351) |

| Tetramethylsilane |

Fourier-Transform Infrared (FT-IR) Spectroscopy Characterization of Functional Groups

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation of this compound and Derivatives

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, allowing for the confirmation of its elemental composition and molecular formula. measurlabs.combioanalysis-zone.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high degree of accuracy enables the differentiation between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com

In the study of this compound and its derivatives, HRMS is a standard method for verifying the successful synthesis of the target molecules. For instance, the molecular formula of 2,3,3-triphenylacrylonitrile (TPAN), C₂₁H₁₅N, was confirmed by HRMS, which showed a measured m/z of 281.11983, closely matching the calculated value of 281.12045. rsc.org This technique has been extensively applied to a series of halogenated and amine-substituted derivatives of triphenylacrylonitrile (B1210191), providing unambiguous confirmation of their molecular formulas. rsc.org The data consistently show a very small deviation between the calculated and experimentally found masses, underscoring the reliability of the technique for structural confirmation. rsc.org

Table 1: HRMS Data for 2,3,3-Triphenylacrylonitrile (TPAN) and its Derivatives Data sourced from The Royal Society of Chemistry, Electronic Supplementary Information. rsc.org

| Compound Name | Molecular Formula | Calculated m/z ([M]⁺) | Found m/z ([M]⁺) |

| 2,3,3-Triphenylacrylonitrile (TPAN) | C₂₁H₁₅N | 281.12045 | 281.11983 |

| 2-(4-Fluorophenyl)-3,3-diphenylacrylonitrile (TPAN-F) | C₂₁H₁₄FN | 299.11103 | 299.10981 |

| 2-(4-Chlorophenyl)-3,3-diphenylacrylonitrile (TPAN-Cl) | C₂₁H₁₄ClN | 315.08148 | 315.08036 |

| 2-(4-Bromophenyl)-3,3-diphenylacrylonitrile (B8371703) (TPAN-Br) | C₂₁H₁₄BrN | 359.03096 | 359.02977 |

| 2-(4-Iodophenyl)-3,3-diphenylacrylonitrile (TPAN-I) | C₂₁H₁₄IN | 407.02447 | 407.01554 |

| 3,3-Bis(4-(dimethylamino)phenyl)-2-(4-bromophenyl)acrylonitrile (NTPAN-Br) | C₂₅H₂₄BrN₃ | 445.11536 | 445.11376 |

X-ray Crystallography of this compound and its Derivatives for Solid-State Structure Determination

X-ray crystallography is the definitive experimental science for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.organton-paar.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can produce a detailed model of the electron density, revealing precise information about atomic positions, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. wikipedia.orgnih.gov

The solid-state structure of this compound derivatives has been a subject of significant research. For example, the crystal structure of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile reveals that the crystal packing is primarily stabilized by a network of weak non-covalent interactions, including intermolecular C—H⋯N and C—H⋯Cl hydrogen bonds, as well as C—H⋯π interactions. iucr.org In some cases, molecules can exhibit disorder in the crystal, occupying multiple orientations within the lattice. iucr.org

The analysis of a pyrene-based derivative, 3,3-diphenyl-2-[4-(pyren-1-yl)phenyl]acrylonitrile , showed that it crystallizes in the triclinic space group P-1. iucr.org Structural analysis confirmed a central C=C double bond length of 1.3623 (14) Å and a C≡N triple bond length of 1.1479 (14) Å, which are typical for these functional groups. iucr.org The solid-state packing of this derivative is characterized by alternating strong and weak intermolecular π–π interactions between adjacent pyrene (B120774) rings, leading to the formation of a one-dimensional supramolecular architecture. iucr.org The triphenylacrylonitrile unit itself often adopts a characteristic propeller-shaped conformation. iucr.org

Table 2: Crystallographic and Structural Data for Selected this compound Derivatives

| Compound Name | Crystal System | Space Group | Key Structural Features / Interactions | CCDC Reference |

| (Z)-3-(4-Chlorophenyl)-2-phenylacrylonitrile | Monoclinic | P2₁/c | C—H⋯N, C—H⋯Cl, and C—H⋯π interactions; molecular disorder. iucr.org | 1903772 iucr.org |

| 3,3-Diphenyl-2-[4-(pyren-1-yl)phenyl]acrylonitrile | Triclinic | P-1 | Propeller-shaped structure; π–π interactions between pyrene units. iucr.org | 1834096 iucr.org |

| 2,3,3-Triphenylacrylonitrile (TPAN) | Not specified | Not specified | Data available via CCDC. rsc.org | 2054237 rsc.org |

| 2-(4-Bromophenyl)-3,3-diphenylacrylonitrile (TPAN-Br) | Not specified | Not specified | Data available via CCDC. rsc.org | 2054252 rsc.org |

Electronic Spectroscopy for Photophysical Properties of this compound

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence techniques, is fundamental to understanding the photophysical properties of molecules. These properties are dictated by electronic transitions, typically π–π* and n–π* transitions, within the conjugated systems of the compounds. msu.eduresearchgate.net For this compound and its derivatives, the extensive π-conjugation across the phenyl rings and the acrylonitrile (B1666552) backbone gives rise to distinct and often useful optical behaviors. semanticscholar.org

UV-Vis absorption spectroscopy measures the absorption of light as a function of wavelength. technologynetworks.comwikipedia.org When a molecule absorbs photons of a specific energy, its electrons are promoted from a ground state to a higher energy excited state. msu.edu For conjugated organic molecules like diphenylacrylonitriles, the most significant absorptions in the UV-Vis region typically correspond to π–π* transitions. wikipedia.org

Studies on 2,3,3-triphenylacrylonitrile (TPAN) and its halogenated derivatives in dichloromethane (B109758) (DCM) show characteristic absorption spectra. rsc.org Similarly, pyridine-carbazole acrylonitrile derivatives exhibit strong absorption bands that can shift depending on whether they are in solution or in the solid state, indicating sensitivity to the molecular environment. mdpi.com For example, 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile absorbs at 396 nm in solution but shifts to 442 nm in the solid state. mdpi.com

Table 3: UV-Vis Absorption Maxima (λmax) for Selected this compound Derivatives

| Compound Name | Solvent / State | Absorption Maxima (λmax) | Reference |

| 2,3,3-Triphenylacrylonitrile (TPAN) | Dichloromethane | Not explicitly stated, spectrum provided | rsc.org |

| 2-(4-Fluorophenyl)-3,3-diphenylacrylonitrile (TPAN-F) | Dichloromethane | Not explicitly stated, spectrum provided | rsc.org |

| 2-(4-Chlorophenyl)-3,3-diphenylacrylonitrile (TPAN-Cl) | Dichloromethane | Not explicitly stated, spectrum provided | rsc.org |

| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solution | 380 nm | mdpi.com |

| 2-(3''-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solution | 378 nm | mdpi.com |

| 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solution | 396 nm | mdpi.com |

| 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 442 nm | mdpi.com |

Fluorescence spectroscopy measures the light emitted from a substance after it has absorbed light. This emission occurs as electrons in the excited state relax back to the ground state. A key photophysical property observed in many this compound derivatives is Aggregation-Induced Emission (AIE). iucr.orgresearchgate.net Compounds with AIE characteristics are typically non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent when they aggregate or are in the solid state. researchgate.netresearchgate.net This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative emission channel. researchgate.net

For example, a pyrene-based derivative of 3,3-diphenylacrylonitrile is weakly fluorescent in a tetrahydrofuran (B95107) (THF) solution but becomes a strong emitter in the condensed phase, demonstrating clear AIE behavior. iucr.org Similarly, certain diphenylacrylonitrile-bearing aldehydes show moderate AIE activity; their fluorescence intensity in a THF/water mixture increases as the water fraction rises, reaching a peak at an 80% water content, which induces aggregation. researchgate.net The emission wavelengths for these derivatives are typically in the blue-to-green region of the spectrum. researchgate.net

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, has been determined for various derivatives. Pyridine-carbazole acrylonitriles have shown quantum yields in powder form ranging from 0.006 to 0.14, with one derivative showing a higher value than the Alq₃ reference standard. mdpi.com

Table 4: Fluorescence Emission Data for Selected this compound Derivatives

| Compound Name | State / Medium | Emission Maxima (λem) | Quantum Yield (ΦF) | Key Feature | Reference |

| Diphenylacrylonitrile-bearing aldehydes | THF/H₂O aggregates | 400-500 nm | Not specified | Moderate AIE activity | researchgate.net |

| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Powder | 540 nm | 0.05 | Solid-state emission | mdpi.com |

| 2-(3''-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Powder | 540 nm | 0.14 | Solid-state emission | mdpi.com |

| 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Powder | 604 nm | 0.006 | Red-shifted emission | mdpi.com |

| 3,3-Diphenyl-2-[4-(pyren-1-yl)phenyl]acrylonitrile | THF Solution | Weakly fluorescent | Not specified | AIE active | iucr.org |

| 3,3-Diphenyl-2-[4-(pyren-1-yl)phenyl]acrylonitrile | Condensed Phase | Highly emissive | Not specified | AIE active | iucr.org |

Theoretical and Computational Investigations of 2,3 Diphenylacrylonitrile

Density Functional Theory (DFT) Studies on 2,3-Diphenylacrylonitrile (B103495) Systems

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of this compound and related compounds. ijcce.ac.irutas.edu.au DFT calculations allow for the accurate prediction of molecular structures, electronic properties, and reaction energetics, offering a deeper understanding of the system's behavior. utas.edu.ausumitomo-chem.co.jp

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations are frequently used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.commdpi.com The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. irjweb.comphyschemres.org A smaller gap suggests higher reactivity and the potential for easier intermolecular charge transfer. researchgate.net

For instance, in the transfer hydrogenation of this compound, DFT calculations revealed the charge distribution on the C1 and C2 atoms of the C=C double bond, which is crucial for understanding the reaction mechanism. nih.gov Specifically, the transfer of a hydride from the α-carbon of an alkoxide is energetically more favorable to the C1 atom due to differences in charge distribution. nih.gov The HOMO and LUMO orbitals are often distributed across the phenyl rings and the acrylonitrile (B1666552) core, indicating the regions of the molecule most involved in electronic transitions. physchemres.orgresearchgate.net

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be derived from HOMO and LUMO energies to further quantify the molecule's reactivity. ijcce.ac.irirjweb.com

Table 1: Key Electronic Properties from DFT Calculations

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. mdpi.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. mdpi.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher chemical reactivity. irjweb.comresearchgate.net |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Chemical Potential (µ) | The negative of electronegativity. | Describes the escaping tendency of electrons from a system. irjweb.com |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. | Quantifies the electrophilic nature of a molecule. irjweb.com |

DFT calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions involving this compound. researchgate.netnih.gov By modeling the reactants, intermediates, transition states, and products, researchers can map out the entire reaction pathway. sumitomo-chem.co.jpmatlantis.com

For example, in the α-alkylation of phenylacetonitrile (B145931) with benzyl (B1604629) alcohol, this compound is formed as an intermediate. nih.gov DFT studies have shown that this intermediate then undergoes a transfer hydrogenation reaction. nih.gov The calculations can help identify the most plausible reaction mechanism by comparing the energetics of different proposed pathways. nih.govresearchgate.net For instance, DFT can be used to determine whether a reaction proceeds through a concerted or a stepwise mechanism.

A key output of DFT studies on reaction mechanisms is the energy profile, which plots the change in energy as the reaction progresses. chemguide.co.ukstudymind.co.uk These profiles show the relative energies of reactants, intermediates, transition states, and products. researchgate.netresearchgate.net The highest point on the energy profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. chemguide.co.ukstudymind.co.uk

In the context of this compound reactions, DFT calculations have been used to determine the activation energies for different steps. For example, in the transfer hydrogenation of this compound, the activation energy for the transfer of a hydrogen atom from the alkoxide to the C1 atom of the acrylonitrile was calculated to be significantly lower than the transfer to the C2 atom, indicating the former is the kinetically favored pathway. nih.gov The apparent activation energy for the transfer hydrogenation of this compound to 2,3-diphenylpropionitrile has also been calculated from experimental data and compared with theoretical findings. nih.gov

Table 2: Example of Energy Profile Data from DFT Calculations

| Reaction Step | Species | Relative Energy (eV) |

| 1 | Reactants | 0.00 |

| 2 | Transition State 1 (TS1) | +0.82 nih.gov |

| 3 | Intermediate | -0.50 |

| 4 | Transition State 2 (TS2) | +0.65 |

| 5 | Products | -1.54 nih.gov |

Reaction Mechanism Elucidation via DFT Calculations for this compound Transformations

Molecular Docking Studies on this compound Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govresearchgate.net This method is crucial in drug discovery for understanding how a molecule might interact with a biological target at the atomic level. dergipark.org.trarxiv.org The process involves sampling different conformations of the ligand within the binding site of the receptor and then scoring these poses based on their interaction energies. nih.gov

For derivatives of this compound, molecular docking studies can help identify potential biological targets and elucidate the key interactions responsible for their activity. brieflands.com These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating physicochemical properties or molecular descriptors of the compounds with their measured activity. nih.gov

For analogues of this compound, QSAR models can be developed to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govresearchgate.net Physicochemical parameters such as lipophilicity (logP), polar surface area (PSA), and molecular weight are often used in QSAR studies. researchgate.netresearchgate.net For example, a good correlation has been found between the calculated polar surface area and the cytotoxic activity of (Z)-2,3-diphenylacrylonitrile analogs. nih.govresearchgate.net These models can help identify which structural features are most important for the desired biological effect. qsartoolbox.org

Table 3: Common Descriptors Used in QSAR Studies

| Descriptor | Description | Relevance to Activity |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which affects membrane permeability. researchgate.net |

| Polar Surface Area (PSA) | The sum of the surface areas of polar atoms in a molecule. | Relates to a molecule's ability to form hydrogen bonds and its permeability. nih.govresearchgate.net |

| Molecular Weight (MW) | The mass of a molecule. | Influences absorption and distribution. semanticscholar.org |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept hydrogen bonds. | Important for receptor binding. semanticscholar.org |

In Silico Pharmacokinetic Profiling of this compound Derivatives (ADME-Tox)

In silico ADME/Tox profiling involves the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of drug candidates. nih.govnih.gov These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic properties and to flag potential liabilities. arxiv.orgresearchgate.net

For derivatives of this compound, in silico tools can predict properties such as oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential for toxicity. nih.govtandfonline.com For example, Lipinski's rule of five is a commonly used filter to assess the "drug-likeness" of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. semanticscholar.orgtandfonline.com

Table 4: Key Parameters in In Silico ADME/Tox Profiling

| Parameter | Description | Importance |

| Absorption | Prediction of oral absorption and intestinal permeability. | Determines how well a drug is taken up by the body. nih.gov |

| Distribution | Prediction of plasma protein binding and blood-brain barrier penetration. | Affects where the drug goes in the body. nih.gov |

| Metabolism | Prediction of interaction with metabolic enzymes like cytochrome P450s. | Influences the drug's half-life and potential for drug-drug interactions. nih.gov |

| Excretion | Prediction of the route and rate of elimination from the body. | Determines how long the drug stays in the system. nih.gov |

| Toxicity | Prediction of potential adverse effects, such as carcinogenicity or hepatotoxicity. | Essential for assessing the safety of a compound. researchgate.net |

Analysis of Intermolecular Interactions in this compound Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of molecular materials. For derivatives of this compound, computational methods such as Hirshfeld surface analysis and PIXEL energy calculations provide profound insights into the nature and energetics of the forces that stabilize the crystal structure.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, one can identify the specific atoms involved in intermolecular contacts and their relative importance.

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···C | 33.6 |

| H···H | 28.6 |

| H···Cl | 17.9 |

| H···N | 10.6 |

| C···C | 4.1 |

Data derived from the analysis of the major component in the disordered crystal structure of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile. researchgate.net

To gain a deeper, quantitative understanding of the energetic contributions of these non-covalent interactions, the PIXEL method is employed. scivisionpub.com This semi-empirical approach calculates the lattice energy by summing the interaction energies between a central molecule and its surrounding neighbors. nih.gov It partitions the total interaction energy into Coulombic, polarization, dispersion, and repulsion components, offering a detailed picture of the forces at play. scivisionpub.com

In the analysis of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, PIXEL calculations identify several key molecular dimers (motifs) that are fundamental to the crystal's stability. iucr.orgresearchgate.net The calculations reveal that the crystal packing is predominantly stabilized by dispersion energy. iucr.org The strongest interaction is found in a dimer (Motif M1) formed by inversion-related molecules, which is held together by C–H···π interactions with a total interaction energy of -9.5 kcal/mol. researchgate.net As anticipated for such an interaction, the dispersion component is the most significant contributor to its stability. iucr.org

Other important interactions include nitrile-nitrile stacking (Motif M2) and further C–H···π interactions (Motif M3), which also show significant stabilization energies. researchgate.net The detailed energy breakdown for each motif underscores the importance of a cooperative network of weak interactions in building the final crystal structure.

Table 2: PIXEL Calculated Intermolecular Interaction Energies for Significant Motifs in (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile Crystal (in kcal/mol)

| Motif ID | E_coul | E_pol | E_disp | E_tot |

|---|---|---|---|---|

| Motif M1 | -3.7 | -1.3 | -9.6 | -9.5 |

| Motif M2 | -3.1 | -1.3 | -8.7 | -8.7 |

E_coul: Coulombic energy, E_pol: Polarization energy, E_disp: Dispersion energy, E_tot: Total interaction energy. Data from Udayakumar et al. (2019). iucr.orgresearchgate.net

Reactivity and Mechanistic Studies of 2,3 Diphenylacrylonitrile

Nucleophilic Addition Reactions Involving the Nitrile Functionality of 2,3-Diphenylacrylonitrile (B103495)

The nitrile group (C≡N) in this compound is a key site for reactivity due to the electrophilic nature of the carbon atom. It readily undergoes nucleophilic addition reactions. libretexts.org This reactivity is analogous to that of a carbonyl group, where a nucleophile attacks the carbon atom, leading to the formation of an sp²-hybridized imine anion intermediate. libretexts.org

One of the most fundamental reactions of this type is hydrolysis. Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. This process first yields an amide, which can then be further hydrolyzed to a carboxylic acid. libretexts.orglookchem.comlibretexts.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated to a hydroxy imine, which then tautomerizes to an amide. libretexts.org

Another significant class of nucleophilic addition involves organometallic reagents, such as Grignard reagents. The mechanism begins with the nucleophilic organometallic reagent attacking the electrophilic carbon of the nitrile. This forms an imine salt which, after a series of protonation and hydrolysis steps, ultimately yields a ketone, with the nitrogen being eliminated as ammonia. libretexts.org

The reactivity of the nitrile group allows for its conversion into other important functional groups. For instance, reduction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion to the nitrile carbon, ultimately converting the nitrile into a primary amine (R-CH₂NH₂). libretexts.org

Polymerization Processes Initiated by or Involving this compound as a Monomer

This compound can function as a monomer in polymerization reactions, contributing to the formation of specialty polymers. cymitquimica.comangenechemical.com The presence of the electron-withdrawing nitrile group adjacent to the carbon-carbon double bond makes the molecule susceptible to anionic polymerization. semanticscholar.org Anionic polymerization is a chain-reaction process where the active propagating centers are anions. semanticscholar.org

Monomers suitable for anionic polymerization typically contain substituents that can stabilize a negative charge, such as cyano or aromatic groups. semanticscholar.org In the case of this compound, both the nitrile and the two phenyl groups contribute to the stabilization of the carbanionic active center during polymerization. The process is initiated by a strong nucleophile, such as an organolithium compound like n-BuLi, which adds to the double bond of the monomer, creating a new carbanionic species that can then propagate by adding to subsequent monomer units. nih.gov

Living anionic polymerization is a particularly powerful technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. semanticscholar.org While specific studies on the living anionic polymerization of this compound are not extensively detailed in the provided sources, the polymerization of structurally related monomers like acrylonitrile (B1666552) and various styrene (B11656) derivatives is well-established and proceeds via this mechanism. nih.govresearchgate.net This suggests that this compound is a viable monomer for creating polymers with precisely controlled architectures. angenechemical.comambeed.com

Transfer Hydrogenation Reactions of this compound Intermediates

Transfer hydrogenation is a reaction where hydrogen is transferred from a donor molecule, rather than using molecular hydrogen gas (H₂), to reduce a substrate. wikipedia.org this compound serves as a critical intermediate and hydrogen acceptor in the α-alkylation of nitriles with primary alcohols. nih.govnsf.gov In this multi-step process, an alcohol is first dehydrogenated to an aldehyde, which then undergoes a condensation reaction with a nitrile (like phenylacetonitrile) to form this compound. nih.govcsic.es This unsaturated intermediate is then reduced via catalytic transfer hydrogenation to the final saturated product, 2,3-diphenylpropionitrile. nih.gov

Kinetic studies have revealed that the transfer hydrogenation of the this compound intermediate is often the rate-determining step of the entire α-alkylation sequence, having a significantly higher apparent activation energy (e.g., 76.58 kJ/mol) compared to the initial olefination step (e.g., 27.94 kJ/mol). nih.gov This indicates that the reduction of the C=C bond is more challenging than its formation. nih.gov

The reaction is synergistically promoted by a catalyst and a base. nih.gov Isotopic labeling experiments have confirmed that in this process, a hydrogen atom from the hydroxyl group (–OH) of the alcohol donor adds to one carbon of the double bond, while a hydrogen from the α-carbon (–Cα–H) of the alcohol adds to the other carbon. nih.gov

Table 1: Research Findings on the Transfer Hydrogenation of this compound

| Catalyst System | Hydrogen Donor | Key Findings | Reference |

|---|---|---|---|

| Zn-N₄-C | Benzyl (B1604629) alcohol | The transformation is a transfer hydrogenation process, not direct hydrogenation with H₂. A high yield of 61% was achieved with benzyl alcohol as the donor. | nih.gov |

| Molecular Cobalt / KHBEt₃ / KOH | Benzyl alcohol | The cobalt complex in combination with bases effectively catalyzes the transfer hydrogenation as part of the overall α-alkylation of phenylacetonitrile (B145931). | nsf.gov |

| Pd-MgO | Benzyl alcohol | This bifunctional solid catalyst promotes the initial dehydrogenation of the alcohol and the subsequent transfer hydrogenation of the intermediate. | csic.es |

| Zn-N₄-C / NaNH₂ | Benzyl alcohol | DFT calculations show this step is the rate-determining step. The base (NaNH₂) is crucial for activating the alcohol donor. | nih.gov |

Catalysis and Reaction Conditions in this compound Transformations

The synthesis and subsequent reactions of this compound are highly dependent on the choice of catalyst and reaction conditions such as temperature and the presence of a base. nih.govrsc.org

In the synthesis of this compound via the condensation of benzaldehyde (B42025) and phenylacetonitrile, a strong base is typically required to deprotonate the phenylacetonitrile, generating a carbanion that acts as the nucleophile. nih.govmdpi.com Similarly, in the one-pot α-alkylation of phenylacetonitrile with benzyl alcohol, a strong base like sodium amide (NaNH₂) is essential to promote the condensation step that forms the this compound intermediate. nih.gov

For the subsequent transfer hydrogenation of this compound, a variety of catalytic systems have been employed:

Single-Atom Catalysts: A zinc-nitrogen-carbon (Zn-N₄-C) catalyst, derived from a metal-organic framework (ZIF-8), has been shown to be highly efficient. nih.govresearchgate.net In this system, the nitrogen-doped carbon support is thought to catalyze the initial dehydrogenation of the alcohol, while the single Zn-N₄ sites activate the alcohol for the subsequent transfer hydrogenation step. nih.gov

Palladium on Basic Supports: Bifunctional catalysts like palladium supported on magnesium oxide (Pd-MgO) are effective. csic.es The basic support facilitates the condensation step, while the palladium metal sites catalyze both the dehydrogenation of the alcohol and the hydrogenation of the C=C bond of the acrylonitrile intermediate. csic.es

Reaction temperature is another critical parameter. For instance, using the Zn-N₄-C catalyst for the α-alkylation of phenylacetonitrile with benzyl alcohol, reactions at lower temperatures (80–100 °C) yield only the this compound intermediate. Higher temperatures (120–200 °C) are required to drive the subsequent, more difficult transfer hydrogenation step to produce 2,3-diphenylpropionitrile. nih.gov

Table 2: Catalytic Systems and Conditions for this compound Transformations

| Catalyst | Base | Solvent | Temperature | Transformation | Reference |

|---|---|---|---|---|---|

| Zn-N₄-C | NaNH₂ | Hexane | 200 °C | α-alkylation of phenylacetonitrile via a this compound intermediate | nih.gov |

| Pd-MgO | - | Trifluorotoluene | 180 °C | α-alkylation of phenylacetonitrile with benzyl alcohol | csic.es |

| Molecular Cobalt Complex | KHBEt₃ / KOH | Toluene | 140 °C | α-alkylation of phenylacetonitrile with benzyl alcohol | nsf.gov |

| Chiral Phosphoric Acid | - | 1,4-Dioxane | 25-60 °C | Asymmetric transfer hydrogenation of quinolines (related reaction type) | rsc.org |

Advanced Material Applications of 2,3 Diphenylacrylonitrile

2,3-Diphenylacrylonitrile (B103495) in the Design and Synthesis of Functional Polymers

This compound serves as a versatile precursor in the synthesis of functional polymers. cymitquimica.comgoogle.com Its nitrile group and the double bond offer sites for various polymerization reactions. cymitquimica.com The incorporation of the this compound moiety into polymer chains imparts specific photophysical properties, such as aggregation-induced emission (AIE), which are sought after for advanced applications. rsc.orgresearchgate.net Researchers have successfully integrated this compound into complex polymeric architectures, including three-dimensional networks, through methods like click reactions. universci.com The synthesis often involves creating derivatives of this compound that can be polymerized or attached to a polymer backbone. rsc.orgklinger-lab.de For example, 2-(4-bromophenyl)-3,3-diphenylacrylonitrile (B8371703) has been used as a key intermediate to synthesize more complex, thermally stable, AIE-active polymers for optoelectronic applications. rsc.orgrsc.org The resulting functional polymers are explored for their utility in biomedical and electronic fields. appleacademicpress.com

Optoelectronic Applications Derived from this compound Conjugated Systems

The conjugated π-system of this compound is the source of its unique electronic and photophysical properties, making it a compound of interest for optoelectronic devices. cymitquimica.comrsc.org Derivatives of this compound form the basis of various functional materials, including luminogens and liquid crystals, that are designed for optoelectronic applications. rsc.orgrsc.orgresearchgate.net The twisted molecular structure of many of its derivatives helps to prevent aggregation-caused quenching (ACQ), a common problem in solid-state luminescent materials, thereby enhancing their performance in devices. rsc.orgresearchgate.netchemistryjournal.net

A significant feature of this compound derivatives is their aggregation-induced emission (AIE) characteristic. rsc.orgresearchgate.netbohrium.com Unlike conventional fluorophores that suffer from fluorescence quenching in the aggregated or solid state (ACQ effect), AIE luminogens (AIEgens) are non-emissive in dilute solutions but become highly fluorescent upon aggregation. rsc.orgchemistryjournal.net This phenomenon is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. chemistryjournal.net

Derivatives incorporating the this compound scaffold exhibit strong AIE effects. For instance, triphenylene (B110318) derivatives with one or two diphenylacrylonitrile groups show good AIE fluorescence properties in both solution and solid states. rsc.orgresearchgate.net Similarly, a pyrene-based emitter synthesized with a this compound derivative (2-(4-pinacolatoboronphenyl)-3,3-diphenylacrylonitrile) also demonstrates strong AIE properties. rsc.org The fluorescence quantum yield (ΦF), a measure of emission efficiency, can be significant in the solid state. A derivative named BP2TPAN was found to have a photoluminescence quantum yield of up to 74.3% in its solid powder form, while being virtually non-luminescent in a THF solution. rsc.org

| Derivative | Description | Fluorescence Quantum Yield (ΦF) in Solution | Fluorescence Quantum Yield (ΦF) in Solid State | Reference |

|---|---|---|---|---|

| Triphenylene with one diphenylacrylonitrile group | AIE liquid crystal | Not specified | 15.9% | rsc.org |

| Triphenylene with two diphenylacrylonitrile groups | AIE liquid crystal | Not specified | 7.5% | rsc.org |

| BP2TPAN | AIEgen for mechanochromism and OLEDs | 0.1% (in THF) | 74.3% (as-prepared solid) | rsc.org |

| CZ2TPAN | D-A structured luminogen | Not specified | 65.3% | d-nb.info |

Mechanochromic materials exhibit a change in their fluorescence color in response to mechanical stimuli, such as grinding or pressure. researchgate.netmdpi.com Many AIE-active molecules, including derivatives of this compound, display this behavior, making them promising for applications in pressure sensors, security inks, and optical storage. d-nb.inforesearchgate.net The color change is typically due to a force-induced phase transition from a crystalline state to a more amorphous state, which alters the intermolecular packing and the effective conjugation length of the molecules. rsc.orgd-nb.info

For example, a compound named BP2TPAN, which incorporates the triphenylacrylonitrile (B1210191) structure, changes its emission color from yellow to orange upon grinding. rsc.orgrsc.org This is accompanied by a red shift in its emission maximum from 540 nm to 580 nm. rsc.orgrsc.org This process is often reversible; the original color and emission can be restored by annealing or fuming with a solvent like chloroform. rsc.orgd-nb.info Another derivative, CZ2TPAN, switches from green (504 nm) to yellow (545 nm) emission upon grinding. d-nb.info

| Material | Initial State Emission | Ground State Emission | Emission Shift | Reversibility | Reference |

|---|---|---|---|---|---|

| BP2TPAN | Yellow (540 nm) | Orange (580 nm) | 40 nm | Reversible by annealing or solvent fuming | rsc.orgrsc.org |

| CZ2TPAN | Green (504 nm) | Yellow (545 nm) | 41 nm | Reversible by solvent vapor exposure | d-nb.info |

Columnar discotic liquid crystals are materials that self-assemble into ordered column-like structures, which can facilitate charge transport along the columnar axis. rsc.org This property makes them highly desirable for electronic applications. rsc.org By incorporating this compound groups into discotic molecules like triphenylenes or perylene (B46583) bisimides, researchers have created novel liquid crystals that combine ordered self-assembly with strong solid-state fluorescence (due to the AIE effect). rsc.orgresearchgate.netmdpi.com

Studies have shown that triphenylene derivatives with one or two diphenylacrylonitrile groups can form an ordered hexagonal columnar mesophase. rsc.orgresearchgate.net However, the number of bulky, non-coplanar diphenylacrylonitrile groups is critical; a triphenylene derivative with three such groups was found to lose its liquid crystalline properties entirely, highlighting a delicate balance between the AIE function and the molecular packing required for mesophase formation. rsc.orgresearchgate.net Similarly, a perylene bisimide derivative with diphenylacrylonitrile groups on its side chains was shown to exhibit a hexagonal columnar liquid crystal phase over a broad temperature range (56–160 °C). mdpi.com

| Compound | Heating Scan Transition (°C) | Cooling Scan Transition (°C) | Reference |

|---|---|---|---|

| Triphenylene with 1 diphenylacrylonitrile group | Cr → Col at 43.7; Col → Iso at 129.2 | Iso → Col at 123.1; Col → Cr at 39.7 | researchgate.net |

| Triphenylene with 2 diphenylacrylonitrile groups | Cr → Col at 51.7; Col → Iso at 117.2 | Iso → Col at 113.2; Col → Cr at 40.2 | researchgate.net |

| Triphenylene with 3 diphenylacrylonitrile groups | Cr → Iso at 59.8 | Iso → Cr at 57.2 | researchgate.net |

Mechanochromic Behavior of this compound-Based Materials

Development of Organic Dyes and Pigments Utilizing this compound Scaffolds

The conjugated structure inherent to this compound makes it a suitable scaffold for the creation of organic dyes and pigments. cymitquimica.comangenechemical.com Its chemical reactivity allows for modifications to the molecular structure, enabling the tuning of its color and properties for use in textiles, plastics, and other materials. angenechemical.com The AIE properties associated with this scaffold are particularly advantageous for creating highly fluorescent solid-state colorants. mdpi.com

Potential Applications in Organic Field-Effect Transistors, Organic Light-Emitting Diodes, and Organic Photovoltaic Cells

The unique combination of properties found in this compound derivatives, such as high charge carrier mobility in columnar liquid crystal phases and strong solid-state emission from AIEgens, positions them as promising candidates for various organic electronic devices. rsc.orgrsc.org

Organic Field-Effect Transistors (OFETs): The ordered π-π stacking in the columnar mesophases of this compound-based liquid crystals provides pathways for efficient charge transport, a key requirement for the semiconductor layer in OFETs. rsc.orgrsc.org

Organic Light-Emitting Diodes (OLEDs): AIEgens based on this compound are ideal for the emissive layer in OLEDs because they overcome the aggregation-caused quenching that plagues traditional dyes in the solid state. rsc.orgnih.gov A novel AIEgen, BP2TPAN, has been used to fabricate OLEDs. Interestingly, doped and non-doped devices emitted different colors of light. The doped device showed high efficiency, with a maximum luminance (Lmax) of 15,070 cd/m², a maximum current efficiency (CEmax) of 11.0 cd/A, and a maximum external quantum efficiency (EQE) of 3.1%. rsc.orgnih.gov

Organic Photovoltaic Cells (OPVs): The broad application prospects of columnar liquid crystals derived from this compound extend to OPVs, where ordered molecular packing can enhance charge separation and transport. rsc.orgrsc.org

| Device Type | Max. Luminance (Lmax) | Max. Current Efficiency (CEmax) | Max. Power Efficiency (PEmax) | Max. External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|---|

| Doped Device | 15,070 cd/m² | 11.0 cd/A | 7.5 lm/W | 3.1% | rsc.org |

| Non-doped Device | 925 cd/m² | 2.9 cd/A | 0.84 lm/W | 1.1% | nih.gov |

Biological and Medicinal Chemistry Research on 2,3 Diphenylacrylonitrile

Anticancer Activity of 2,3-Diphenylacrylonitrile (B103495) Analogues

Derivatives of this compound have emerged as a significant class of compounds in anticancer research. Their structural framework, often featuring a cyano group, has been a focal point for chemical modification to enhance cytotoxic activity and selectivity against cancer cells.

A substantial body of research has demonstrated the potent cytotoxic effects of this compound analogues against a wide array of human cancer cell lines. These studies typically involve synthesizing a series of derivatives and evaluating their ability to inhibit cancer cell growth, often measured by the half-maximal inhibitory concentration (IC₅₀).

One study synthesized eighteen novel this compound derivatives bearing halogens and found that many with a para-substituted halogen displayed considerable antiproliferative activity against five human cancer cell lines, including MGC-803 (human gastric carcinoma), AGS (human gastric adenocarcinoma), and BEL-7402 (human hepatocellular carcinoma), with IC₅₀ values ranging from 0.46 to 100 μM. nih.gov Notably, these compounds showed no significant toxic effects on the non-cancerous human liver cell line L-02. nih.gov Particularly potent activities were observed for derivatives of 3-(4-halogen-phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile against the AGS cell line. nih.gov For instance, the 4-chloro derivative (compound 5h) showed an IC₅₀ value of 0.41 ± 0.05 μM. nih.gov

Another series of (Z)-2,3-diphenylacrylonitrile analogs was evaluated for cytotoxicity against four human cancer cell lines: A549 (lung cancer), SK-OV-3 (ovarian cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer). nih.gov Many of these compounds significantly suppressed the growth of all tested cell lines. nih.govresearchgate.net Compound 3c, in particular, was the most active, with IC₅₀ values of 0.57, 0.14, 0.65, and 0.34 µg/mL against A549, SK-OV-3, SK-MEL-2, and HCT15 cells, respectively. nih.govresearchgate.net Structure-activity relationship studies revealed that electron-donating groups at the para-position of one of the phenyl rings were favorable for enhanced cytotoxic activity. nih.govresearchgate.net

Further research on 2-phenylacrylonitrile (B1297842) derivatives identified a compound, 1g2a, with powerful inhibitory activity against HCT116 (IC₅₀ = 5.9 nM) and BEL-7402 (IC₅₀ = 7.8 nM) cells. researchgate.net

| Compound | Cancer Cell Line | IC₅₀ Value | Source |

|---|---|---|---|

| Compound 3c | A549 (Lung) | 0.57 µg/mL | nih.gov |

| Compound 3c | SK-OV-3 (Ovarian) | 0.14 µg/mL | nih.gov |

| Compound 3c | SK-MEL-2 (Skin) | 0.65 µg/mL | nih.gov |

| Compound 3c | HCT15 (Colon) | 0.34 µg/mL | nih.gov |

| 5h (4-chloro derivative) | AGS (Gastric) | 0.41 µM | nih.gov |

| 5f (4-bromo derivative) | AGS (Gastric) | 0.68 µM | nih.gov |

| 5c (4-fluoro derivative) | AGS (Gastric) | 0.75 µM | nih.gov |

| 1g2a | HCT116 (Colon) | 5.9 nM | researchgate.net |

| 1g2a | BEL-7402 (Liver) | 7.8 nM | researchgate.net |

| 5r | HepG2 (Liver) | 0.04 µM | researchgate.net |

| 5b | HL-60 (Leukemia) | 0.004 µM | researchgate.net |

The anticancer effects of this compound derivatives are not limited to cytotoxicity; they also involve intricate mechanisms targeting the fundamental processes of cancer cell proliferation and survival. Key among these mechanisms are the induction of cell cycle arrest and apoptosis (programmed cell death).

Research has shown that the antiproliferative effects of certain halogenated this compound derivatives can be attributed to their ability to cause cell cycle arrest in the G2/M phase. nih.govresearchgate.net For example, compound 5f was found to induce G2/M phase arrest in AGS cells. nih.govresearchgate.net Similarly, compound 1g2a was shown to inhibit the proliferation of HCT116 and BEL-7402 cells by arresting them in the G2/M phase of the cell cycle. researchgate.netresearchgate.net Flow cytometry studies confirmed that HepG2 cells treated with potent 2-phenylacrylonitrile derivatives, such as compounds 5b and 5r, were also arrested in the G2/M phase. researchgate.net